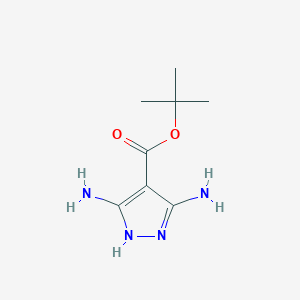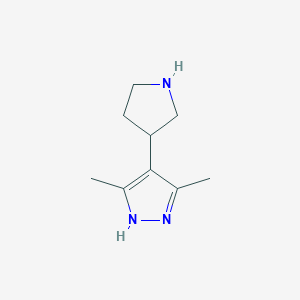
3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C11H16N2 It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyrrolidinyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with a suitable pyrrolidine derivative, such as 3-chloropyrrolidine, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the pyrrolidinyl group.
Applications De Recherche Scientifique
3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group, making it less complex.
4-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5.
3,5-Dimethyl-4-(piperidin-3-yl)-1H-pyrazole: Contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of both the methyl groups and the pyrrolidinyl group, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
3,5-dimethyl-4-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-3-4-10-5-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
SDMGIEGANOOIEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



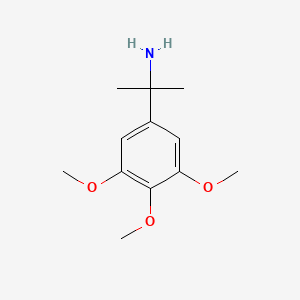
![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
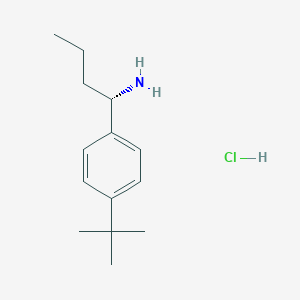
![3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one](/img/structure/B12987448.png)
![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)

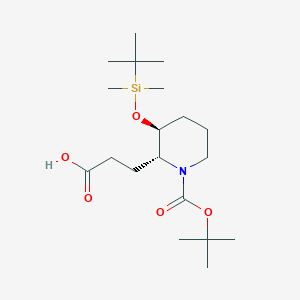
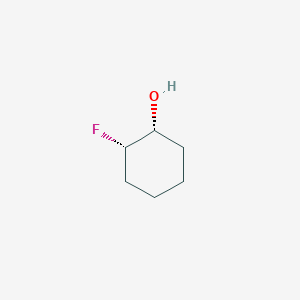
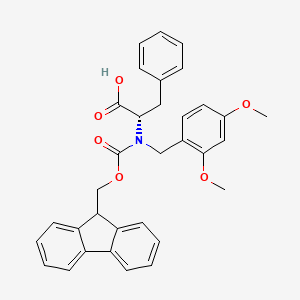
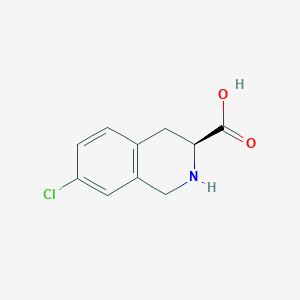
![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)
